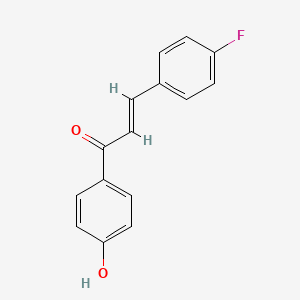

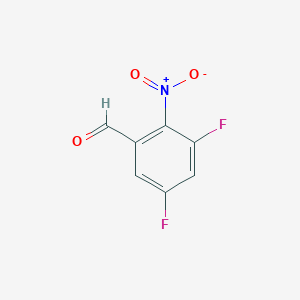

3,5-Difluoro-2-nitrobenzaldehyde

Overview

Description

3,5-Difluoro-2-nitrobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two fluorine atoms and a nitro group attached to the benzene ring. While the provided papers do not directly discuss 3,5-Difluoro-2-nitrobenzaldehyde, they do provide insights into the behavior of similar nitrobenzaldehyde compounds, which can be used to infer some properties and reactivities of the compound .

Synthesis Analysis

The synthesis of nitrobenzaldehyde derivatives typically involves nitration reactions and subsequent modifications. For instance, 3-Nitrobenzaldehyde has been prepared from 3-nitrotoluene using a catalyst through bromination, hydration, and oxidation processes . Although the exact synthesis route for 3,5-Difluoro-2-nitrobenzaldehyde is not provided, similar methodologies could potentially be applied, with adjustments to protect the fluorine substituents during the synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives is influenced by the substituents on the benzene ring. For example, in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, molecules are linked into sheets by hydrogen bonds and iodo-nitro interactions . While 3,5-Difluoro-2-nitrobenzaldehyde has different substituents, it is likely that the fluorine atoms and nitro group would also influence its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

Nitrobenzaldehyde compounds can participate in various chemical reactions, often serving as intermediates in organic synthesis. The presence of the nitro group and aldehyde functional group allows for reactions such as complex formation, as seen with other nitrobenzaldehyde derivatives . The fluorine atoms in 3,5-Difluoro-2-nitrobenzaldehyde would add an additional layer of reactivity, potentially affecting the electrophilic and nucleophilic sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives can be studied using various spectroscopic and computational methods. Vibrational dynamics, molecular docking studies, and quantum chemical calculations have been used to investigate compounds like 3-Hydroxy-4-nitrobenzaldehyde and 3-, 4-nitrobenzaldehyde oximes . These studies provide information on molecular orbitals, energy gaps, and intermolecular interactions, which are crucial for understanding the behavior of these compounds. Similar studies could be conducted on 3,5-Difluoro-2-nitrobenzaldehyde to determine its specific properties.

Scientific Research Applications

1. Photochemical Actinometry

3,5-Difluoro-2-nitrobenzaldehyde's relative, 2-Nitrobenzaldehyde, is noted for its role in photochemical actinometry. It has been identified as a convenient, photochemically sensitive, and thermally robust actinometer. Studies have evaluated its quantum efficiencies and molar absorptivities in various conditions, including solution and ice, indicating its utility in understanding photochemical processes in different environments (Galbavy, Ram, & Anastasio, 2010).

2. Radiopharmaceutical Synthesis

A derivative of 3,5-Difluoro-2-nitrobenzaldehyde, specifically 4,5-bis(butoxy)-2-nitrobenzaldehyde and its fluorine-18 labeled versions, have been synthesized for use as precursors in creating radiopharmaceutical agents for positron emission tomography. This showcases its potential in medical imaging and diagnostics (Orlovskaja et al., 2016).

3. Structural Analysis in Crystallography

The structural behavior of related nitrobenzaldehydes, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, has been studied in crystallography. These compounds demonstrate interesting aggregation and dimerization patterns, which are crucial for understanding molecular interactions and designing new materials (Garden et al., 2004).

4. Chemical Synthesis and Optimization

Research into the synthesis of derivatives like 3-hydroxy-5-nitrobenzaldehyde, which shares structural similarities with 3,5-Difluoro-2-nitrobenzaldehyde, has led to the development of improved protocols and optimization strategies. These advancements in chemical synthesis techniques have broader implications for the efficient production of similar compounds (Zhang Wen-jing, 2009).

Mechanism of Action

Target of Action

It is known that nitrobenzaldehydes can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

The mode of action of 3,5-Difluoro-2-nitrobenzaldehyde involves the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration .

Biochemical Pathways

The compound’s interaction with its targets can potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets can potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-2-nitrobenzaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

The safety data sheet for 3,5-Difluoro-2-nitrobenzaldehyde indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust, and protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity . This shows the potential for 3,5-Difluoro-2-nitrobenzaldehyde to be used in the development of new explosives .

properties

IUPAC Name |

3,5-difluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEALGANJOODMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301678 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213382-46-8 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)